molecular formula C12H25N3O6 B605875 Azido-PEG6-Alcohol CAS No. 86770-69-6

Azido-PEG6-Alcohol

Cat. No.: B605875
CAS No.: 86770-69-6
M. Wt: 307.35
InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG6-Alcohol, also known as 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a polyethylene glycol (PEG)-based compound. It features an azide group and a terminal hydroxyl group. This compound is widely used in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile reagent in chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

Azido-PEG6-Alcohol is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage. It can also undergo a Strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

In the context of PROTACs, the this compound linker facilitates the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In ADCs, the linker allows the selective delivery of the cytotoxic drug to tumor cells .

Pharmacokinetics

As a peg-based linker, it is expected to enhance the solubility and stability of the compounds it is incorporated into .

Result of Action

The use of this compound in PROTACs leads to the selective degradation of target proteins . In ADCs, it enables the targeted delivery of cytotoxic drugs to tumor cells, thereby increasing the efficacy and reducing the off-target toxicity of the drugs .

Action Environment

The action of this compound is influenced by the biochemical environment in which it operates. For instance, the efficiency of the CuAAc and SPAAC reactions depends on the presence of copper ions and the specific reactants . Additionally, the stability and performance of the linker in PROTACs and ADCs can be affected by factors such as pH, temperature, and the presence of various enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide-containing reagents. One common method involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as column chromatography or recrystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG6-Alcohol primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and yield stable triazole linkages .

Common Reagents and Conditions:

    CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, in a suitable solvent like water or DMSO.

    SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Major Products: The primary products of these reactions are triazole-linked conjugates, which are stable and can be further functionalized for various applications .

Scientific Research Applications

Azido-PEG6-Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.

    Medicine: Integral in the development of ADCs and PROTACs, which are used in targeted cancer therapies.

    Industry: Employed in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

  • Azido-PEG2-Alcohol
  • Azido-PEG3-Alcohol
  • Azido-PEG4-Alcohol
  • Azido-PEG5-Alcohol
  • Azido-PEG7-Alcohol

Uniqueness: Azido-PEG6-Alcohol stands out due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where longer PEG chains might be too bulky, and shorter chains might not provide sufficient spacing .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRULTZUGLDCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256405
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-69-6
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-{2-[2-(2-tosyloxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol (Loiseau, F. A.; Hii, K. K.; Hill, A. M. J. Org. Chem. 2004, 69, 639) (4.5 g) in dimethylformamide (30 mL), was added sodium azide (0.89 g). The solution was stirred at 70° C. for 18h and solvent was then removed in vacuo to a residue. Dichloromethane was added and the resulting precipitate was filtered off. The organic layer was concentrated in vacuo to give 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol (3.1 g):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG6-Alcohol
Reactant of Route 2
Reactant of Route 2
Azido-PEG6-Alcohol
Reactant of Route 3
Azido-PEG6-Alcohol
Reactant of Route 4
Reactant of Route 4
Azido-PEG6-Alcohol
Reactant of Route 5
Reactant of Route 5
Azido-PEG6-Alcohol
Reactant of Route 6
Reactant of Route 6
Azido-PEG6-Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.